molecular formula C15H24O2 B12514857 5,5-Bis(methoxymethyl)-1,7-dimethyl-2,4,5,6-tetrahydro-1H-indene CAS No. 681272-73-1

5,5-Bis(methoxymethyl)-1,7-dimethyl-2,4,5,6-tetrahydro-1H-indene

Cat. No.: B12514857
CAS No.: 681272-73-1
M. Wt: 236.35 g/mol
InChI Key: NYRCXQIALLEREL-UHFFFAOYSA-N
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Description

5,5-Bis(methoxymethyl)-1,7-dimethyl-2,4,5,6-tetrahydro-1H-indene is an organic compound with a unique structure that includes two methoxymethyl groups and a tetrahydroindene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Bis(methoxymethyl)-1,7-dimethyl-2,4,5,6-tetrahydro-1H-indene typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 1,7-dimethyl-2,4,5,6-tetrahydro-1H-indene.

    Methoxymethylation: The key step involves the introduction of methoxymethyl groups. This can be achieved through a reaction with methoxymethyl chloride in the presence of a base such as sodium hydride.

    Purification: The product is then purified using standard techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

5,5-Bis(methoxymethyl)-1,7-dimethyl-2,4,5,6-tetrahydro-1H-indene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the methoxymethyl groups or the indene core.

    Substitution: The methoxymethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Biology and Medicine: Research may explore its potential as a precursor for biologically active compounds or as a probe in biochemical studies.

    Industry: It could be utilized in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 5,5-Bis(methoxymethyl)-1,7-dimethyl-2,4,5,6-tetrahydro-1H-indene exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the presence of methoxymethyl groups and the indene core. These structural features can affect the compound’s interaction with reagents and catalysts, leading to the formation of desired products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Bis(methoxymethyl)-1,7-dimethyl-2,4,5,6-tetrahydro-1H-indene is unique due to its specific combination of methoxymethyl groups and a tetrahydroindene core. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields.

Properties

CAS No.

681272-73-1

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

5,5-bis(methoxymethyl)-1,7-dimethyl-1,2,4,6-tetrahydroindene

InChI

InChI=1S/C15H24O2/c1-11-5-6-13-8-15(9-16-3,10-17-4)7-12(2)14(11)13/h6,11H,5,7-10H2,1-4H3

InChI Key

NYRCXQIALLEREL-UHFFFAOYSA-N

Canonical SMILES

CC1CC=C2C1=C(CC(C2)(COC)COC)C

Origin of Product

United States

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